molecular formula C12H17NO2 B14563563 N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide CAS No. 61630-13-5

N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide

Cat. No.: B14563563
CAS No.: 61630-13-5
M. Wt: 207.27 g/mol
InChI Key: FODUKLMOILCSDX-UHFFFAOYSA-N
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Description

N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide is an organic compound characterized by its unique structure, which includes a hydroxymethyl group attached to a phenyl ring, an ethyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylbenzamide
  • N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylpropionamide

Uniqueness

N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61630-13-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-[4-(hydroxymethyl)phenyl]ethyl]-N-methylacetamide

InChI

InChI=1S/C12H17NO2/c1-10(15)13(2)8-7-11-3-5-12(9-14)6-4-11/h3-6,14H,7-9H2,1-2H3

InChI Key

FODUKLMOILCSDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCC1=CC=C(C=C1)CO

Origin of Product

United States

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